N-(4-Chloro-2-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide, also known as saflufenacil, is a synthetic organic compound classified as a pyrimidinedione herbicide. [ [] https://www.semanticscholar.org/paper/e97389322c9652c3368fa3e1a1f6ef3a0918b9f5 ] It acts as a protoporphyrinogen IX oxidase (PPO) inhibitor, disrupting chlorophyll biosynthesis in plants, leading to weed control. [ [] https://www.semanticscholar.org/paper/f7dfa07245e2fde94d3388a7ff50c079e6def167 ] Saflufenacil is primarily utilized in agricultural settings for the control of broadleaf weeds in various crops.
While the provided abstracts do not detail the specific synthesis process of N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide, they imply its synthesis involves a series of reactions. Specifically, the discovery of N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide as a potent PPO inhibitor stemmed from investigating the reaction intermediates of N-phenyluracil thiazolidinone. [ [] https://www.semanticscholar.org/paper/f7dfa07245e2fde94d3388a7ff50c079e6def167 ] This suggests that the synthesis potentially involves the modification and reaction of these initial compounds to arrive at the final structure of saflufenacil.
N-(4-Chloro-2-fluorophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide functions as a Protoporphyrinogen IX Oxidase (PPO) inhibitor. [ [] https://www.semanticscholar.org/paper/f7dfa07245e2fde94d3388a7ff50c079e6def167 ] PPO is an enzyme crucial for chlorophyll biosynthesis in plants. By inhibiting PPO, saflufenacil disrupts chlorophyll production, leading to the accumulation of protoporphyrin IX. Protoporphyrin IX is a photodynamic compound that, upon exposure to light, generates reactive oxygen species, ultimately resulting in the destruction of cell membranes and plant death. [ [] https://www.semanticscholar.org/paper/f7dfa07245e2fde94d3388a7ff50c079e6def167 ]
Weed Control: Saflufenacil effectively controls various broadleaf weeds in different crop settings. [ [] https://www.semanticscholar.org/paper/e97389322c9652c3368fa3e1a1f6ef3a0918b9f5 ] One study demonstrated its efficacy in controlling blue mustard and flixweed in winter wheat fields. [ [] https://www.semanticscholar.org/paper/e97389322c9652c3368fa3e1a1f6ef3a0918b9f5 ]
Herbicide Resistance Management: Saflufenacil can be a valuable tool in managing herbicide resistance. The research suggests that saflufenacil, particularly when combined with other herbicides like 2,4-D amine, offers effective control of winter annual broadleaf weeds, including potentially resistant species. [ [] https://www.semanticscholar.org/paper/e97389322c9652c3368fa3e1a1f6ef3a0918b9f5 ]
Formulation and Application: Research indicates that saflufenacil can be formulated as both an emulsifiable concentrate (EC) and water-dispersible granules (WG). [ [] https://www.semanticscholar.org/paper/e97389322c9652c3368fa3e1a1f6ef3a0918b9f5 ] The choice of formulation and application method can influence its efficacy and potential for crop injury.
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3